2-Methoxyphenyl N,N-diethylcarbamate 2-Methoxyphenyl N,N-diethylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14120417
InChI: InChI=1S/C12H17NO3/c1-4-13(5-2)12(14)16-11-9-7-6-8-10(11)15-3/h6-9H,4-5H2,1-3H3
SMILES:
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

2-Methoxyphenyl N,N-diethylcarbamate

CAS No.:

Cat. No.: VC14120417

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyphenyl N,N-diethylcarbamate -

Specification

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name (2-methoxyphenyl) N,N-diethylcarbamate
Standard InChI InChI=1S/C12H17NO3/c1-4-13(5-2)12(14)16-11-9-7-6-8-10(11)15-3/h6-9H,4-5H2,1-3H3
Standard InChI Key ITPMTXWFAVYVPE-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)OC1=CC=CC=C1OC

Introduction

Chemical and Physical Properties

The compound exists as a yellow to pale yellow liquid at room temperature, with a predicted boiling point of 317.6±34.0C317.6 \pm 34.0^\circ \text{C} at 760 Torr and a density of 1.074±0.06g/cm31.074 \pm 0.06 \, \text{g/cm}^3 . Key physicochemical properties include:

PropertyValueSource
Molecular Weight223.27 g/mol
Boiling Point317.6±34.0C317.6 \pm 34.0^\circ \text{C}
Density1.074±0.06g/cm31.074 \pm 0.06 \, \text{g/cm}^3
SolubilityLow in water; soluble in organic solvents

The methoxy group at the 2-position enhances electronic effects, influencing reactivity in metalation and electrophilic substitution reactions .

Synthesis and Reactivity

Synthetic Routes

2-Methoxyphenyl N,N-diethylcarbamate is synthesized via nucleophilic acyl substitution. A common method involves reacting 2-methoxyphenol with diethyl carbamoyl chloride under mild basic conditions :

2-Methoxyphenol+ClC(O)NEt2Base2-Methoxyphenyl N,N-diethylcarbamate+HCl\text{2-Methoxyphenol} + \text{ClC(O)NEt}_2 \xrightarrow{\text{Base}} \text{2-Methoxyphenyl N,N-diethylcarbamate} + \text{HCl}

This reaction typically employs reagents such as triethylamine or pyridine to neutralize HCl, yielding the carbamate in moderate to high purity .

Reactivity in Directed ortho-Metalation (DoM)

The carbamate group (–OCONEt2_2) acts as a directing metalation group (DMG), enabling regioselective lithiation at the ortho position. Studies demonstrate its superiority over weaker DMGs like methoxy (–OMe) or methoxymethyl (–OMOM) . For example, in the presence of lithium diisopropylamide (LDA), the compound undergoes deuteration or electrophilic quenching at the ortho position with >70% efficiency :

2-Methoxyphenyl N,N-diethylcarbamateLDA, ElectrophileOrtho-substituted product\text{2-Methoxyphenyl N,N-diethylcarbamate} \xrightarrow{\text{LDA, Electrophile}} \text{Ortho-substituted product}

This reactivity is pivotal for constructing polysubstituted aromatic systems in natural product synthesis .

Applications in Organic Synthesis

Anionic ortho-Fries Rearrangement

Under strong base conditions, the carbamate undergoes anionic ortho-Fries rearrangement to form salicylamide derivatives :

2-Methoxyphenyl N,N-diethylcarbamatesBuLiN,N-Diethyl-2-hydroxybenzamide\text{2-Methoxyphenyl N,N-diethylcarbamate} \xrightarrow{\text{sBuLi}} \text{N,N-Diethyl-2-hydroxybenzamide}

This transformation is exploited to access hydroxy-substituted aromatics, which are prevalent in pharmaceuticals .

Compound SeriesIC50_{50} (μM)Reference
Hydroxyl-containing10–15
Carbamate-containing6.5–6.6

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